3-Fluoro-2-(trifluoromethyl)phenol
Overview
Description
“3-Fluoro-2-(trifluoromethyl)phenol” is an organic compound with the molecular formula C7H4F4O . It is also known by other names such as m-Hydroxybenzotrifluoride, m-Trifluoromethylphenol .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to “this compound”, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a trifluoromethyl group attached to the third carbon atom .
Physical and Chemical Properties Analysis
Scientific Research Applications
Fluoroalkylation Reactions in Aqueous Media
Fluorine-containing functionalities, such as those involving 3-Fluoro-2-(trifluoromethyl)phenol, are crucial in designing pharmaceuticals, agrochemicals, and functional materials due to their impact on the physical, chemical, or biological properties of molecules. Recent advancements have focused on developing mild, environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. These methods have leveraged water or its presence to facilitate fluoroalkylation reactions under green chemistry principles, highlighting the importance of catalytic systems and newly developed reagents in achieving efficient reactions (Song et al., 2018).
Fluorescent Chemosensors
Compounds based on derivatives of this compound have been explored for their potential as chemosensors for detecting various analytes. These chemosensors can identify metal ions, anions, and neutral molecules with high selectivity and sensitivity. This application underscores the compound's versatility in developing tools for chemical analysis and environmental monitoring (Roy, 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
Understanding the environmental fate of fluorinated chemicals, including those related to this compound, is crucial for assessing their impact on ecosystems. Research into the microbial degradation of polyfluoroalkyl chemicals has provided insights into how these compounds are transformed in the environment, offering perspectives on mitigating their persistence and potential toxicity (Liu & Avendaño, 2013).
Synthesis and Characterization of Polytetrafluoroethylene
The synthesis and characterization of fluoropolymers, such as polytetrafluoroethylene (PTFE), which may utilize or relate to the chemistry of this compound, have been reviewed extensively. These materials are valued for their chemical inertness, hydrophobicity, and excellent thermal stability, finding applications in diverse industries, including electronics, aerospace, and medical technologies (Puts et al., 2019).
Fluorine in Protein Design
The inclusion of fluorinated amino acids in proteins, aiming to enhance their stability and biological activity, represents another innovative application. Studies have shown that fluorination, particularly with compounds like this compound, can significantly increase protein resistance to chemical and thermal denaturation while maintaining their structure and function. This approach opens new avenues in protein engineering for therapeutic and industrial applications (Buer & Marsh, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)phenol. For instance, the compound was identified as the cause of an odor incident in drinking water , suggesting that it can persist in the environment and may have potential effects on water quality.
Biochemical Analysis
Biochemical Properties
It is known that the presence of fluorine atoms in biologically active molecules can enhance their lipophilicity and thus their in vivo uptake and transport . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Molecular Mechanism
It is known that reactions at the benzylic position can be resonance stabilized . This suggests that the compound may interact with biomolecules through free radical reactions .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSEZMHBIUIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648134 | |
Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900512-27-8 | |
Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900512-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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